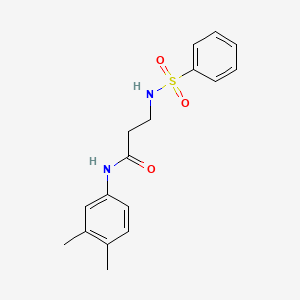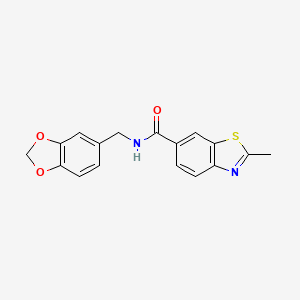
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea (DMPTU) is a thiourea derivative that has been extensively studied for its potential pharmacological properties. DMPTU has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is an important signaling molecule involved in cell growth and proliferation. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit the replication of the hepatitis B virus and the HIV virus by blocking viral DNA synthesis. This compound has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential pharmacological properties. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of research could be to investigate the potential use of this compound as a treatment for cancer. Another area of research could be to investigate the potential use of this compound as a treatment for viral infections, such as hepatitis B and HIV. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential effects on other biological systems.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dimethoxybenzyl isothiocyanate with 2-thienylmethylamine in the presence of a base. The reaction yields this compound as a white crystalline powder with a melting point of 171-173°C.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-10-5-6-12(13(8-10)18-2)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIHCJLSTAJYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)